
A Technical Guide to the Spectral Analysis of
2,4-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,4-Difluorobenzonitrile

Cat. No.: B042561 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 2,4-
Difluorobenzonitrile (CAS No. 3939-09-1), a key building block in pharmaceutical and

materials science. This document presents tabulated nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols

to aid in the replication and interpretation of these results.

Chemical Structure and Properties
IUPAC Name: 2,4-difluorobenzonitrile

Molecular Formula: C₇H₃F₂N[1]

Molecular Weight: 139.10 g/mol [1]

Appearance: White crystalline solid[2]

Melting Point: 47-49 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2,4-
Difluorobenzonitrile. The following data has been reported for ¹H and ¹³C NMR spectra.
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¹³C NMR Spectral Data
The ¹³C NMR spectrum of 2,4-Difluorobenzonitrile shows seven distinct signals

corresponding to the seven carbon atoms in the molecule.

Carbon Atom Chemical Shift (δ) ppm

C1 98.4 (dd, J=29.3, 4.9 Hz)

C2 165.7 (dd, J=258.8, 12.2 Hz)

C3 105.5 (dd, J=28.3, 3.9 Hz)

C4 165.7 (dd, J=267.6, 13.2 Hz)

C5 134.8 (dd, J=11.2, 2.0 Hz)

C6 112.9 (dd, J=22.5, 3.9 Hz)

CN 113.8 (t, J=3.4 Hz)

Note: Data acquired on a Bruker AM-270 instrument. Coupling constants (J) are given in Hertz

(Hz). The multiplicities (dd = doublet of doublets, t = triplet) arise from coupling with adjacent

fluorine atoms.

¹H NMR Spectral Data
The ¹H NMR spectrum of 2,4-Difluorobenzonitrile displays three signals in the aromatic

region, corresponding to the three protons on the benzene ring.

Proton Atom
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constants

(J) in Hz

H-3 7.25 - 7.15 m

H-5 7.38 - 7.28 m

H-6 7.84 - 7.75 m

Note: 'm' denotes a multiplet. Due to the complex coupling with two fluorine atoms and other

protons, the signals appear as multiplets.
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Infrared (IR) Spectroscopy
The Fourier-Transform Infrared (FTIR) spectrum of 2,4-Difluorobenzonitrile provides

information about the vibrational modes of its functional groups. The spectrum was recorded in

the region of 200-4000 cm⁻¹.

Wavenumber (cm⁻¹) Intensity Vibrational Assignment

3085 Medium C-H stretch

2235 Strong C≡N stretch

1615 Strong C=C aromatic ring stretch

1580 Strong C=C aromatic ring stretch

1510 Very Strong C=C aromatic ring stretch

1440 Medium C-H in-plane bend

1280 Strong C-F stretch

1250 Strong C-F stretch

1140 Strong C-H in-plane bend

870 Strong C-H out-of-plane bend

680 Medium Ring deformation

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 2,4-Difluorobenzonitrile results in a

molecular ion peak and several fragment ions, which are useful for confirming the molecular

weight and aspects of the structure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b042561?utm_src=pdf-body
https://www.benchchem.com/product/b042561?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Relative Intensity (%) Assignment

139 100.0 [M]⁺ (Molecular Ion)

112 14.3 [M - HCN]⁺

88 9.5 [C₅H₂F]⁺

75 4.7 [C₆H₃]⁺

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure

reproducibility.

NMR Spectroscopy Protocol
Sample Preparation: A sample of 2,4-Difluorobenzonitrile (5-10 mg) is dissolved in

approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm

NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.

[3]

Data Acquisition:

For ¹H NMR, the spectrum is referenced to the residual solvent peak or an internal

standard like tetramethylsilane (TMS) at 0 ppm.[3]

For ¹³C NMR, the spectrum is referenced to the solvent signal (e.g., CDCl₃ at 77.0 ppm).

[3]

Standard pulse sequences are used for both ¹H and ¹³C acquisitions.

FTIR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):
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Approximately 1-2 mg of solid 2,4-Difluorobenzonitrile is finely ground in an agate

mortar.

The ground sample is mixed with 100-200 mg of dry, spectroscopic grade potassium

bromide (KBr).

The mixture is then compressed in a suitable die using a hydraulic press to form a

transparent pellet.[4]

Instrumentation: The FTIR spectrum is recorded using a spectrometer, such as a Nicolet DX

or Jasco FTIR/7000 model, over a range of 4000-400 cm⁻¹.

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded and

automatically subtracted from the sample spectrum to correct for atmospheric and

instrumental interferences.

Mass Spectrometry Protocol
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

direct insertion probe or as the eluent from a gas chromatograph (GC). The sample must be

volatilized, which may require heating.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The

gaseous sample molecules are bombarded with a beam of high-energy electrons (typically

70 eV), causing ionization and fragmentation.[5][6][7]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer) which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or similar detector records the abundance of each ion,

generating the mass spectrum.

Logical Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for the spectral analysis of 2,4-
Difluorobenzonitrile.
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Caption: Workflow for the comprehensive spectral analysis of 2,4-Difluorobenzonitrile.
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¹H & ¹³C NMR Spectra
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Caption: Logical process for interpreting NMR data to confirm molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://bioregistry.io/registry/sdbs
https://www.rsc.org/suppdata/gc/c2/c2gc36238d/c2gc36238d.pdf
https://www.benchchem.com/product/b042561#2-4-difluorobenzonitrile-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b042561#2-4-difluorobenzonitrile-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b042561#2-4-difluorobenzonitrile-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b042561#2-4-difluorobenzonitrile-spectral-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b042561?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

